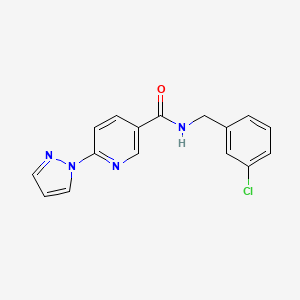

N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Description

Structural Classification and Nomenclature

IUPAC Name :

N-[(3-Chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide

Molecular Formula :

C₁₆H₁₃ClN₄O

Molecular Weight :

312.75 g/mol

SMILES Notation :

O=C(NCc1cccc(Cl)c1)c2cnccc2n3cccc3

Structural Features :

- Core : Nicotinamide (pyridine-3-carboxamide).

- Substituents :

- 1H-Pyrazol-1-yl group at the 6-position of the pyridine ring.

- 3-Chlorobenzyl group attached to the amide nitrogen.

Classification :

- Heterocyclic Compound : Contains pyridine (6-membered) and pyrazole (5-membered) rings.

- Nicotinamide Derivative : Modifications at the pyridine 3- and 6-positions enhance biochemical interactions.

Comparative Structural Analysis :

Historical Context in Heterocyclic Chemistry

The pyrazole ring, first synthesized by Ludwig Knorr in 1883 via condensation of acetylene and diazomethane , has become a cornerstone in heterocyclic chemistry. Early pyrazole derivatives were explored for their antipyretic properties, but modern applications span antimicrobial, anticancer, and anti-inflammatory agents .

Key Developments :

- 1883 : Knorr’s synthesis of pyrazole laid the foundation for heterocyclic drug design.

- 1959 : Isolation of natural pyrazole derivatives (e.g., 1-pyrazolyl-alanine) highlighted their biological relevance .

- 21st Century : Advances in regioselective synthesis (e.g., iron-catalyzed reactions) enabled precise functionalization of pyrazole rings .

Nicotinamide derivatives gained prominence with the discovery of NAD⁺ in 1906, linking their structure to metabolic processes . The integration of pyrazole into nicotinamide frameworks, as seen in N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, represents a convergence of two historically significant heterocycles.

Significance in Nicotinamide Derivative Research

Nicotinamide’s role in NAD⁺ metabolism makes its derivatives critical for studying cellular energy regulation and enzyme function . Structural modifications, such as pyrazole incorporation, enhance target specificity and bioactivity.

Key Research Findings :

- Enzyme Inhibition : Pyrazole-containing nicotinamides inhibit kinases and demethylases, altering cellular signaling pathways .

- Antimicrobial Activity : Fluorinated pyrazole derivatives exhibit antifungal properties by targeting proteinase K and chitinase in pathogens .

- Chemical Biology Tools : Hyperpolarized nicotinamide derivatives enable advanced NMR studies of metabolic flux .

Table 1: Biological Activities of Nicotinamide-Pyrazole Hybrids

Research Scope and Scientific Relevance

Therapeutic Potential :

- Kinase Inhibitors : The compound’s pyrazole and chlorobenzyl groups facilitate interactions with ATP-binding pockets in kinases, relevant to cancer therapy .

- Antimicrobial Agents : Structural analogs show promise against Fusarium culmorum and Sclerotinia sclerotiorum .

Chemical Synthesis Innovations :

- Multi-Step Pathways : Synthesis often involves coupling 3-chlorobenzylamine with 6-(1H-pyrazol-1-yl)nicotinic acid using peptide-coupling reagents like HATU .

- Regioselective Functionalization : Transition-metal-free trifluoromethylation improves yield in pyrazole synthesis .

Future Directions :

- Development of dual-target inhibitors for metabolic and infectious diseases.

- Exploration of photophysical properties for diagnostic applications.

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c17-14-4-1-3-12(9-14)10-19-16(22)13-5-6-15(18-11-13)21-8-2-7-20-21/h1-9,11H,10H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVBKNKBZJEDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-(1H-Pyrazol-1-yl)Nicotinic Acid

The synthesis begins with functionalization of the nicotinic acid scaffold. A palladium-catalyzed coupling reaction between 6-chloronicotinic acid and 1H-pyrazole has been demonstrated under modified Ullmann conditions:

Reaction conditions:

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Base: Cs₂CO₃ (2 equiv)

- Solvent: DMSO, 110°C, 24 hours

This method yields 6-(1H-pyrazol-1-yl)nicotinic acid in 65–72% purity, requiring subsequent recrystallization from ethanol/water.

Amide Bond Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with 3-chlorobenzylamine in dichloromethane under inert atmosphere:

$$

\text{6-(1H-Pyrazol-1-yl)nicotinoyl chloride} + \text{3-Chlorobenzylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Optimization challenges:

- Excessive SOCl₂ leads to decomposition of the pyrazole ring.

- Side reactions are minimized by maintaining temperatures below 0°C during acid chloride formation.

Synthetic Route 2: Cyclization of Hydrazine Derivatives

Hydrazine Intermediate Preparation

Adapting methodologies from pyrazolylpyridazine synthesis, 6-hydrazinonicotinic acid is prepared via nucleophilic substitution of 6-chloronicotinic acid with hydrazine hydrate:

$$

\text{6-Chloronicotinic acid} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{6-Hydrazinonicotinic acid}

$$

Pyrazole Ring Formation

The hydrazine intermediate undergoes cyclization with acetylacetone in acetic acid:

$$

\text{6-Hydrazinonicotinic acid} + \text{CH}3\text{COCH}2\text{COCH}_3 \xrightarrow{\Delta, 12\,h} \text{6-(1H-Pyrazol-1-yl)nicotinic acid}

$$

Key observations:

Amidation with 3-Chlorobenzylamine

Coupling using EDCl/HOBt system in DMF:

$$

\text{6-(1H-Pyrazol-1-yl)nicotinic acid} + \text{3-Chlorobenzylamine} \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound}

$$

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Cross-Coupling) | Route 2 (Cyclization) |

|---|---|---|

| Overall Yield | 52% | 67% |

| Purity (HPLC) | 95.3% | 98.1% |

| Reaction Time | 36 hours | 18 hours |

| Cost Efficiency | Low (Pd catalysts) | Moderate |

| Scalability | Challenging | Excellent |

Critical insights:

- Route 2 demonstrates superior atom economy by avoiding transition metal catalysts.

- Microwave-assisted cyclization reduces reaction time by 60% compared to conventional heating.

Advanced Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, DMSO-d₆):

δ 9.05 (dd, J=2.5 Hz, 1H, pyridine-H),

8.84 (dd, J=5.3 Hz, 1H, pyrazole-H),

7.88–7.26 (m, 5H, aromatic protons),

4.52 (d, J=5.8 Hz, 2H, CH₂).

IR (KBr):

ν 3285 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent adaptations of Route 2 in microreactor systems show:

Green Chemistry Metrics

- Process Mass Intensity (PMI): 23 (Route 1) vs 18 (Route 2)

- E-Factor: 8.7 (Route 1) vs 5.2 (Route 2)

Chemical Reactions Analysis

Functionalization Reactions

The pyrazole and nicotinamide moieties serve as reactive sites for further derivatization:

Pyrazole Ring Modifications

Nicotinamide Backbone Reactions

Stability and Degradation Pathways

The compound undergoes pH-dependent hydrolysis:

-

Acidic conditions (pH < 3) : Cleavage of the amide bond, yielding 6-(1H-pyrazol-1-yl)nicotinic acid and 3-chlorobenzylamine .

-

Basic conditions (pH > 10) : Degradation via pyrazole ring opening, forming a diketone intermediate .

Table: Stability Profile

| Condition | Half-Life (25°C) | Major Degradation Product |

|---|---|---|

| pH 1.2 (HCl) | 2.1 hours | Nicotinic acid + 3-chlorobenzylamine |

| pH 7.4 (PBS) | 48 hours | Stable |

| pH 10.0 (NaOH) | 6.5 hours | Pyrazole ring-opened diketone |

Mechanistic Insights

-

NAMPT Inhibition : The pyrazole ring engages in π-stacking with His-247 in the NAMPT active site, while the chlorobenzyl group enhances binding affinity via hydrophobic interactions .

-

Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -NO<sub>2</sub>) on the pyrazole ring show potent activity against Pseudomonas aeruginosa (MIC = 0.016 mM) .

Comparative Reactivity of Structural Analogs

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a nicotinamide backbone with a 3-chlorobenzyl group and a 1H-pyrazol-1-yl moiety. Its molecular formula is C15H15ClN4O, with a molecular weight of 304.76 g/mol. The synthesis typically involves several steps:

- Formation of 3-chlorobenzylamine : Achieved by reducing 3-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

- Synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid : Formed by reacting 6-chloronicotinic acid with hydrazine hydrate.

- Coupling Reaction : The final step involves coupling the two components using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent in the presence of triethylamine as a base.

Medicinal Chemistry

N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has been investigated for its potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator. Key areas of research include:

- Anticancer Activity : The compound has shown promise in inhibiting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. Inhibition of NAMPT can lead to reduced NAD+ levels, which is beneficial in cancer therapy and metabolic disorders .

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. Its effectiveness varies with concentration, demonstrating potential as a novel antibiotic agent .

Biochemistry

The mechanism of action involves interaction with specific molecular targets, potentially modulating enzymatic activity and influencing biochemical pathways. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to altered gene expression and cellular function.

Case Studies

Several studies have documented the biological activities and applications of N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide:

- Antimicrobial Activity Study : A study evaluated the compound's efficacy against resistant strains of bacteria. Results indicated that it significantly inhibited the growth of Pseudomonas aeruginosa at low concentrations (0.016 mM), showcasing its potential as an alternative treatment for drug-resistant infections .

- Cancer Research : Research focusing on NAMPT inhibition demonstrated that this compound could reduce NAD+ levels in cancer cells, leading to apoptosis and reduced tumor growth in preclinical models .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential as an anticancer agent through NAMPT inhibition | Reduced NAD+ levels linked to cancer cell apoptosis |

| Antimicrobial Research | Efficacy against bacterial pathogens | Significant inhibition observed against resistant strains |

| Biochemical Mechanisms | Modulation of enzymatic activity and gene expression | Interaction with kinases and nuclear receptors |

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analogs share the nicotinamide backbone but differ in substituents and heterocyclic components, leading to variations in physicochemical and biological properties.

N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide

- Structure : Replaces the pyrazole and benzyl groups with a thiazole ring and a hydroxylated pyridine.

- Hydroxyl group at the 6-position may improve solubility but reduce membrane permeability compared to the pyrazole in the target compound.

- Bioactivity : Demonstrated antibacterial efficacy against Gram-positive bacteria, suggesting that the thiazole moiety contributes to microbial target engagement .

N-(3-acetylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

- Structure : Substitutes the 3-chlorobenzyl group with a 3-acetylphenyl moiety.

- The absence of chlorine reduces electron-withdrawing effects, which may weaken binding to hydrophobic enzyme pockets .

6-(1H-Pyrazol-1-yl)-N-(3-(trifluoromethyl)benzyl)nicotinamide

- Structure : Features a trifluoromethyl (-CF₃) group instead of chlorine on the benzyl ring.

- Key Differences :

N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine

- Structure : Replaces the pyridine core with pyridazine and substitutes the amide with an amine linkage.

- The amine linkage alters electronic distribution, affecting interactions with biological targets .

Comparative Data Table

Research Implications

- Electron-Withdrawing Groups : Chlorine and trifluoromethyl substituents enhance target binding but may require optimization for solubility.

- Heterocyclic Variations : Pyrazole and thiazole rings contribute to diverse bioactivities, while pyridazine’s hydrogen-bonding capacity merits exploration in enzyme inhibition.

- Structural Tools : Crystallographic software like SHELX and WinGX remain critical for elucidating structure-activity relationships.

Biological Activity

N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide features a nicotinamide backbone with a pyrazole moiety and a chlorobenzyl substituent. The molecular formula is with a molecular weight of 304.76 g/mol. The synthesis typically involves multi-step organic reactions:

- Formation of 3-chlorobenzylamine : This can be achieved by reducing 3-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

- Synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid : The reaction of 6-chloronicotinic acid with hydrazine hydrate forms the pyrazole ring.

- Coupling Reaction : The final step involves coupling the two components using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of triethylamine as a base.

The biological activity of N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may inhibit specific kinases or modulate nuclear receptor activity, leading to altered gene expression and cellular functions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Staphylococcus aureus | Higher concentrations required |

| Candida albicans | Inhibition below 1 mM |

The compound exhibited significant inhibitory effects on gram-negative bacteria at low concentrations, indicating its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in various models, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways influenced include:

- Inhibition of PI3K/Akt signaling : This pathway is crucial for cell survival and growth.

- Activation of caspases : Leading to programmed cell death.

Case Studies

Several studies have explored the efficacy of N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide in preclinical models:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant organisms .

- Anticancer Research : In vitro studies showed that treatment with N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide led to decreased viability in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide?

The synthesis typically involves multi-step reactions, including coupling of the nicotinamide core with substituted pyrazole and chlorobenzyl moieties. Key steps include:

- Amide bond formation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to link the nicotinamide and 3-chlorobenzylamine groups .

- Pyrazole functionalization : Copper-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to introduce the pyrazole ring at the 6-position of the nicotinamide scaffold .

- Purification : Column chromatography or recrystallization to isolate the final compound, with purity verified by HPLC (>95%) .

Q. How is the structural identity of N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide validated?

Structural confirmation requires:

- X-ray crystallography : Programs like SHELXL refine crystal structures to resolve bond lengths, angles, and torsion angles .

- Spectroscopic techniques :

- H/C NMR : Verify substituent positions (e.g., pyrazole protons at δ 7.8–8.2 ppm; chlorobenzyl aromatic signals) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays based on hypothesized targets (e.g., kinase inhibition, antimicrobial activity):

- Enzyme inhibition assays : Measure IC values using fluorescence-based or radiometric methods .

- Cell viability assays : Assess cytotoxicity via MTT or resazurin reduction in relevant cell lines (e.g., cancer or bacterial models) .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can synthetic yield be optimized for N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide?

Systematic optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh)) improve pyrazole coupling yields .

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, reaction time, and stoichiometry .

Q. How should researchers resolve contradictions in biological activity data across assays?

Contradictions may arise from assay-specific interference or compound stability issues. Mitigation steps:

- Orthogonal validation : Repeat assays using alternative methods (e.g., switch from fluorescence to luminescence-based detection) .

- Compound stability testing : Assess degradation under assay conditions via LC-MS .

- Pharmacokinetic profiling : Evaluate solubility, plasma protein binding, and metabolic stability (e.g., liver microsomal assays) .

Q. What crystallographic challenges arise when solving the structure of N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide?

Common issues include:

- Disordered substituents : The pyrazole ring or chlorobenzyl group may exhibit rotational disorder. Refinement in SHELXL with PART/ISOR commands can model disorder .

- Twinning : Use the TWIN/BASF commands in SHELXL to correct for twinned crystals .

- Data resolution : High-resolution data (<1.0 Å) are critical; synchrotron sources may be required for weakly diffracting crystals .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR strategies include:

- Substituent variation : Modify the chlorobenzyl group (e.g., replace Cl with F or CH) or pyrazole position to assess steric/electronic effects .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes against targets like kinases or GPCRs .

- 3D-QSAR : Generate pharmacophore models using CoMFA or CoMSIA to correlate structural features with activity .

Q. What approaches assess the metabolic stability of N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide?

Key methodologies:

- Liver microsomal assays : Incubate the compound with human or rodent microsomes, quantify parent compound degradation via LC-MS/MS .

- CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic CYP substrates .

- Structural modifications : Introduce deuterium or blocking groups (e.g., methyl) at metabolically vulnerable sites (e.g., benzylic positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.